3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
“3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that features a thiazolanone core structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolanone ring and the introduction of various substituents. Typical synthetic routes may involve:
Formation of the thiazolanone ring: This could be achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.
Introduction of substituents: Various substituents such as isobutyl, phenylsulfanyl, and pyrido[1,2-a]pyrimidinyl groups may be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the oxidation state of sulfur or nitrogen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Pyrido[1,2-a]pyrimidines: Compounds with a similar heterocyclic structure.
Uniqueness
The uniqueness of “3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” lies in its specific combination of substituents and the potential biological activities they confer.
Properties
Molecular Formula |
C23H21N3O2S3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S3/c1-14(2)12-26-22(28)18(31-23(26)29)11-17-20(30-16-7-5-4-6-8-16)24-19-10-9-15(3)13-25(19)21(17)27/h4-11,13-14H,12H2,1-3H3/b18-11- |
InChI Key |
JOFQUFJKSOSCHE-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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